

CAS 134541-96-1 background and discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI)
CAS No.:	134541-96-1
Cat. No.:	B166673

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The Chemistry and Applications of CAS 134541-96-1: A Technical Guide to (E)-2-(But-1-en-3-ynyl)pyridine

Executive Summary

In the landscape of modern organic synthesis and drug development, polyfunctional building blocks are the cornerstone of modular chemical design. CAS 134541-96-1, formally known as Pyridine, 2-[(1E)-1-buten-3-yn-1-yl]- or (E)-2-(but-1-en-3-ynyl)pyridine, represents a highly privileged scaffold. By integrating a conjugated enyne system with a coordinating, electron-deficient pyridine ring, this molecule serves as a critical intermediate for cross-coupling, click chemistry, and the synthesis of complex fused heterocycles like indolizines.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of CAS 134541-96-1. This guide details its physicochemical profile, validated synthetic methodologies, and downstream mechanistic utility.

Structural Significance and Physicochemical Profiling

The architectural value of CAS 134541-96-1 lies in its orthogonal reactivity. The molecule features three distinct reactive domains:

- **The Pyridine Ring:** Acts as an electron-withdrawing group, a hydrogen-bond acceptor, and a potent bidentate/monodentate ligand for transition metals.
- **The (E)-Alkene:** Provides a rigid geometric spacer that maintains conjugation while serving as a potential dienophile in Diels-Alder cycloadditions.
- **The Terminal Alkyne:** A highly reactive moiety primed for Sonogashira couplings, Glaser homocouplings, or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

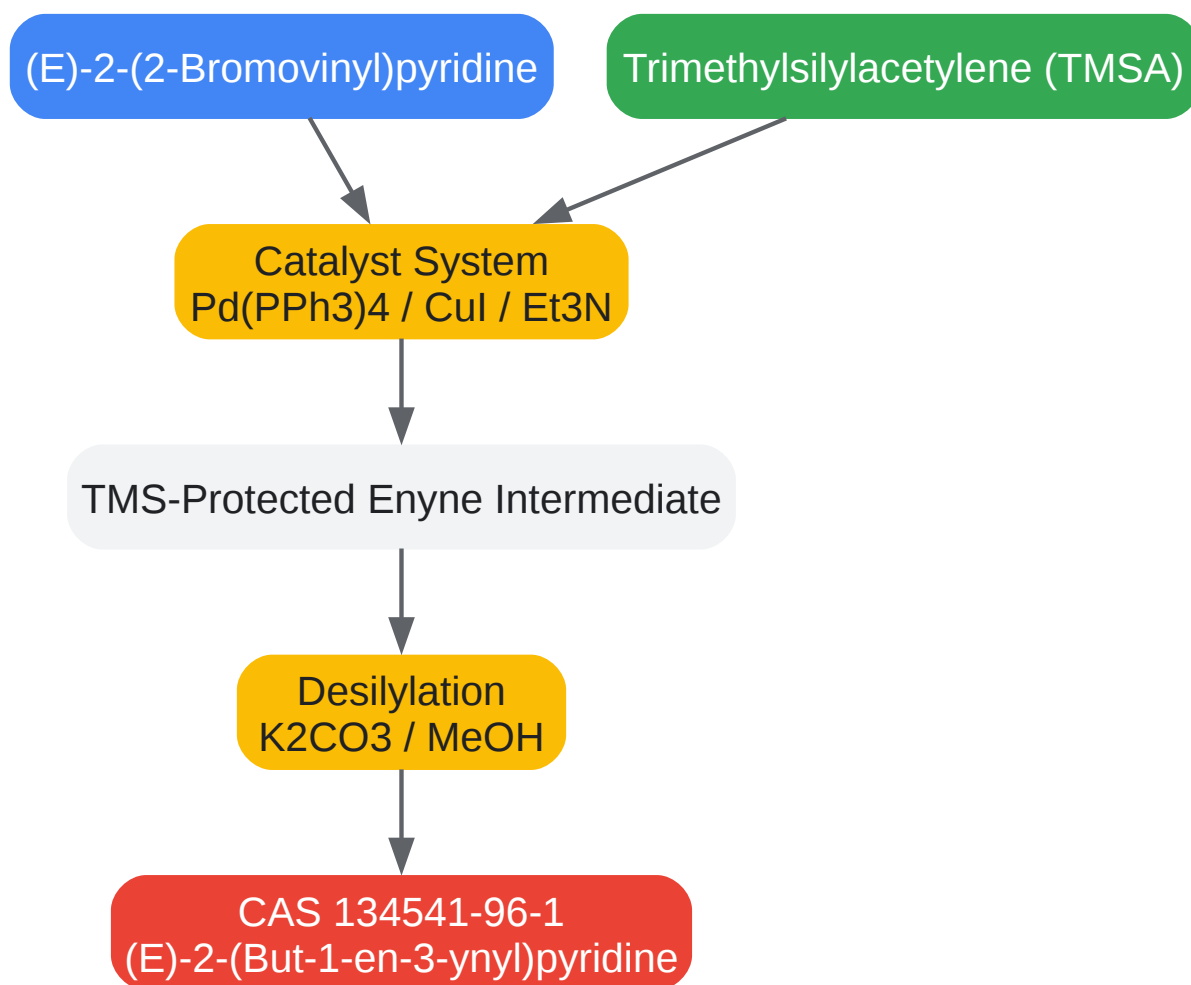
Understanding the baseline quantitative data of this compound is essential for reaction scaling, solvent selection, and chromatographic purification [1][2].

Table 1: Physicochemical and Structural Data of CAS 134541-96-1

Property	Value / Description
CAS Registry Number	134541-96-1
IUPAC Name	2-[(1E)-but-1-en-3-ynyl]pyridine
Molecular Formula	C ₉ H ₇ N
Molecular Weight	129.16 g/mol
Isomeric SMILES	<chem>C#C/C=C/C1=CC=CC=N1</chem>
InChIKey	LRKXULCRSQBKSJ-ZZXKWWIFSA-N
Stereochemistry	(E)-isomer (Trans geometry across the alkene)
Physical State (Predicted)	Oil / Low-melting solid at standard conditions

Strategic Synthesis: The Sonogashira Approach

While Wittig olefination of pyridine-2-carboxaldehyde with propargyl ylides can yield enynes, the reaction often produces an inseparable mixture of (E) and (Z) isomers. To achieve the strict (E)-geometry of CAS 134541-96-1, the most robust and stereoretentive approach is the Palladium-catalyzed Sonogashira cross-coupling of (E)-2-(2-bromovinyl)pyridine with a protected terminal alkyne, followed by desilylation.



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Sonogashira coupling workflow for the synthesis of CAS 134541-96-1.

Causality in Experimental Design

- Why Trimethylsilylacetylene (TMSA)? Using unprotected acetylene gas is highly hazardous and difficult to quantify. TMSA acts as a liquid surrogate. The bulky TMS group sterically hinders the alkyne from undergoing unwanted Pd-catalyzed homocoupling (Glaser-Hay coupling) during the primary reaction.
- Why CuI? The copper(I) salt reacts with the deprotonated alkyne to form a copper acetylide intermediate. This species undergoes transmetalation with the oxidative addition complex $[\text{Pd}(\text{II})(\text{Ar})(\text{Br})\text{L}_2]$ orders of magnitude faster than the alkyne alone.

Validated Experimental Protocol

The following protocol is engineered as a self-validating system, ensuring that researchers can verify intermediate success before proceeding to downstream applications.

Step 1: Sonogashira Coupling

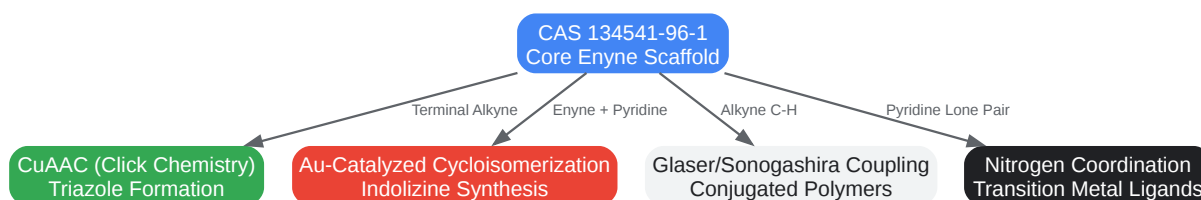
- Preparation & Degassing: In an oven-dried Schlenk flask, dissolve (E)-2-(2-bromovinyl)pyridine (1.0 equiv) in anhydrous triethylamine (Et_3N , 0.2 M). Causality: Et_3N acts as both the solvent and the base required to neutralize the HBr generated during the catalytic cycle. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) peroxo complexes.
- Catalyst Addition: Under positive Argon flow, add $\text{Pd}(\text{PPh}_3)_4$ (5 mol%) and CuI (10 mol%). Stir for 5 minutes until a homogeneous transition state is visually confirmed (often a pale yellow/orange hue).
- Alkyne Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
- Reaction Monitoring (IPC): Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting bromide will consume, yielding a lower- R_f fluorescent spot under 254 nm UV light.
- Workup: Dilute with diethyl ether, filter through a pad of Celite to remove Pd/Cu salts, and concentrate in vacuo.

Step 2: Desilylation

- **Cleavage:** Dissolve the crude TMS-enyne in anhydrous methanol (0.1 M). Add anhydrous K_2CO_3 (1.5 equiv). Stir at room temperature for 2 hours.
- **Validation (IPC):** The removal of the TMS group is rapid. GC-MS will show a mass shift from m/z 201 to m/z 129.
- **Isolation:** Concentrate the methanol, partition between water and dichloromethane, extract the aqueous layer, dry over Na_2SO_4 , and purify via flash chromatography.
- **Self-Validating NMR Check:** To confirm the (E)-geometry has been retained, analyze the 1H NMR spectrum. The vinylic protons will display a large coupling constant (Hz). A coupling constant of Hz would indicate unwanted isomerization to the (Z)-geometry.

Downstream Reactivity and Drug Development Applications

CAS 134541-96-1 is rarely an end-product; it is a vector for generating chemical complexity. Its unique arrangement of pi-bonds and heteroatoms makes it highly sought after in modern multicomponent reactions (MCRs) and cycloisomerizations [3][4].



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Divergent synthetic applications and reactivity profile of CAS 134541-96-1.

Gold-Catalyzed Cycloisomerization to Indolizines

One of the most powerful applications of 2-pyridyl enynes is their conversion into indolizine alkaloids. When CAS 134541-96-1 is exposed to a pi-acidic catalyst (such as AuCl₃ or PtCl₂), the metal selectively coordinates to the alkyne, enhancing its electrophilicity. The adjacent pyridine nitrogen lone pair undergoes an intramolecular nucleophilic attack on the activated alkyne. Subsequent deprotonation and demetallation yield highly substituted indolizines—a privileged pharmacophore found in numerous CNS-active drugs, antimicrobial agents, and cardiovascular therapeutics [3].

Extended Conjugated Materials

In materials science, the terminal alkyne of CAS 134541-96-1 can be subjected to Glaser coupling (Cu-catalyzed oxidative homocoupling) to form a symmetrical di-pyridyl di-enyne. These extended pi-conjugated systems exhibit unique photophysical properties, including tunable fluorescence and electron-transport capabilities, making them valuable in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Conclusion

CAS 134541-96-1 is a structurally elegant, highly reactive building block that bridges the gap between simple aromatic feedstocks and complex, biologically active heterocycles. By leveraging robust, stereocontrolled synthetic protocols like the Sonogashira coupling, researchers can reliably access this enyne to drive innovations in both medicinal chemistry and advanced materials.

References

- Title: Recent advances in the chemistry of imine-based multicomponent reactions (MCRs)
Source: National Institutes of Health (PMC) URL:[[Link](#)]
- Title: Extending the synthetic utility of p-quinols: hetero Michael-type additions and Friedel-Crafts reactions
Source: Universidad Autónoma de Madrid URL:[[Link](#)]
- To cite this document: BenchChem. [CAS 134541-96-1 background and discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166673/docs#cas-134541-96-1-background-and-discovery>]

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